1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
Description
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a trifluoromethoxy group at the para position and an amino group at the meta position on the phenyl ring. The chlorine atom on the propanone backbone enhances its electrophilicity, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
WHWFXROQBPBIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)acetophenone
The synthesis begins with 4-hydroxyacetophenone , which undergoes trifluoromethylation using trifluoromethyl triflate (CF₃OTf) under basic conditions (K₂CO₃, DMF, 80°C). This yields 4-(trifluoromethoxy)acetophenone with >85% purity. Alternative methods employ Ullmann-type coupling with copper catalysis, though yields are lower (60–70%).
Key reaction :
$$
\text{4-HO-C₆H₄-COCH₃ + CF₃OTf → 4-CF₃O-C₆H₄-COCH₃ + HOTf}
$$
Nitration to 3-Nitro-4-(trifluoromethoxy)acetophenone
Nitration using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C introduces the nitro group meta to the ketone, guided by the electron-withdrawing trifluoromethoxy group. The product is isolated via crystallization (hexane/EtOAc), achieving 78% yield.
Regioselectivity : Computational studies confirm meta-directing effects of -OCF₃ and -COCH₃ groups.
Reduction to 3-Amino-4-(trifluoromethoxy)acetophenone
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the nitro group to amino. This step requires careful pH control (pH 6–7) to prevent ketone reduction. Yield: 92%.
Alternative : Fe/HCl reduction at 60°C affords 88% yield but generates acidic waste.
α-Chlorination via Radical Mechanism
N-Chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in CCl₄ (70°C, 6 h) selectively chlorinate the α-carbon. The reaction proceeds via a radical chain mechanism:
$$
\text{R-CO-CH₃ + Cl- → R-CO-CH₂- + HCl} \
\text{R-CO-CH₂- + Cl₂ → R-CO-CH₂Cl + Cl- }
$$
Yield: 68%.
Route 2: Friedel-Crafts Acylation of Prefunctionalized Arenes
Preparation of 3-Nitro-4-(trifluoromethoxy)benzene
Benzotrifluoride undergoes nitration (HNO₃/H₂SO₄, 25°C) to yield 3-nitro-4-(trifluoromethoxy)benzene (87% yield).
Friedel-Crafts Acylation
Despite the deactivating -OCF₃ group, AlCl₃-mediated acylation with propanoyl chloride (CH₃CH₂COCl) at 0°C installs the ketone. The reaction is sluggish (24 h) but achieves 45% yield.
Mechanism :
$$
\text{Ar-H + CH₃CH₂COCl → Ar-CO-CH₂CH₃ + HCl}
$$
Nitro Reduction and Chlorination
Following Route 1 (Steps 2.3–2.4), this pathway is less favored due to low acylation efficiency.
Route 3: Directed Ortho-Metalation Strategy
Protection of Amino Group
3-Nitro-4-(trifluoromethoxy)aniline is protected as an acetamide (Ac₂O, pyridine, 25°C) to prevent side reactions during metalation.
Lithium-Halogen Exchange and Acylation
Treatment with n-BuLi (-78°C, THF) generates a lithiated intermediate, which reacts with propanoyl chloride to form the ketone. Deprotection (HCl, MeOH) affords 3-amino-4-(trifluoromethoxy)acetophenone (51% yield).
Chlorination
As in Route 1, α-chlorination with NCS/AIBN completes the synthesis.
Industrial-Scale Production and Optimization
Continuous Flow Nitration
Microreactors (Corning AFR) enable precise temperature control (-5°C), improving nitration yield to 94% while minimizing decomposition.
Catalytic Hydrogenation in Fixed-Bed Reactors
Pd/Al₂O₃ catalysts in fixed-bed systems enhance reduction efficiency (99% conversion, 15 min residence time).
Green Chlorination Techniques
Electrochemical chlorination (NaCl, H₂O, 2 V) achieves 75% yield with minimal waste, though scalability remains challenging.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropanone group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and their positions:
Physicochemical Properties
- Trifluoromethoxy Group: The CF₃O group in the target compound increases electron-withdrawing effects, reducing basicity of the amino group compared to methoxy analogs. This enhances oxidative stability but may lower solubility in polar solvents .
- Chlorine vs. Carboxymethyl : The chlorine in the target compound and 1-(2-(carboxymethyl)phenyl)-2-chloropropan-1-one contributes to higher molecular weight (226.65 g/mol vs. 226.65 g/mol), but the carboxymethyl group in the latter significantly improves water solubility .
Biological Activity
1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 g/mol, is an organic compound that has attracted attention in the fields of pharmaceuticals and organic synthesis due to its unique structural features. The presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety enhances its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The trifluoromethoxy group increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing its interaction with biological molecules.
Key Mechanisms:
- Antioxidant Activity: The compound may exhibit antioxidant properties by modulating oxidative stress pathways.
- Anti-inflammatory Effects: It has potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Metabolic Regulation: Research indicates that compounds with similar structures can influence metabolic pathways, particularly in adipose tissue.
Comparative Analysis
To understand the significance of this compound in comparison to other compounds, a table summarizing its properties alongside similar compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C10H9ClF3NO2 | 267.63 g/mol | Antioxidant, Anti-inflammatory |
| 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one | C10H9ClF3NO2 | 267.63 g/mol | Similar biological activity |
| 3-Amino-1,2,4-Triazole | C2H4N4 | 84.08 g/mol | Metabolic modulation, Antioxidant |
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
-
Study on Antioxidant Defense Systems:
A study published in PubMed examined the effects of increased hydrogen peroxide levels on metabolic pathways in human adipocytes. It was found that similar compounds could impair antioxidant defenses and alter glucose metabolism, suggesting that derivatives of this compound may exhibit comparable effects on metabolic regulation . -
Inflammatory Response Modulation:
Research has shown that certain derivatives can inhibit pro-inflammatory cytokine production, which may be relevant for therapeutic strategies targeting chronic inflammatory conditions . -
Synthesis and Derivatives:
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The ability to create diverse derivatives enhances its potential applications in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Amino-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via condensation reactions, such as the reaction of 3-amino-4-(trifluoromethoxy)benzaldehyde with 2-chloropropanoyl chloride in the presence of a base (e.g., NaOH or KOH). Key conditions include solvent selection (e.g., ethanol or methanol), temperature control (60–80°C), and reaction time (6–12 hours). Post-reaction purification via recrystallization or column chromatography is essential to achieve high purity .
- Key Variables : Excess acyl chloride, inert atmosphere (to prevent oxidation of the amino group), and pH monitoring during neutralization.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.5 ppm), NH₂ group (δ 5.2–5.8 ppm, broad), and chloropropanone methyl group (δ 1.8–2.2 ppm).
- ¹³C NMR : Signals for the carbonyl (δ 195–205 ppm), trifluoromethoxy group (δ 120–125 ppm, JCF ~280 Hz), and aromatic carbons (δ 110–150 ppm).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?
- Approach : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis under controlled conditions (temperature, purity, solvent polarity). For example:
- Prepare saturated solutions in solvents (e.g., DMSO, ethanol, chloroform) at 25°C.
- Filter and quantify dissolved compound via HPLC or NMR.
Q. How do the trifluoromethoxy and chloro substituents influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The trifluoromethoxy group is electron-withdrawing, polarizing the aromatic ring and activating the para-position for electrophilic attack.
- The chloro group on the propanone moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols).
Q. What strategies are effective in mitigating byproduct formation during large-scale synthesis?
- Process Optimization :
- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation of the amino group).
- Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
- Case Study : A 20% reduction in byproducts was achieved by replacing batch reactors with microfluidic systems at 70°C and 1.5-bar pressure .
Q. How can XRD and DFT be combined to analyze structural discrepancies between theoretical and experimental molecular geometries?
- Workflow :
Obtain single crystals via slow evaporation (solvent: acetone/hexane).
Collect XRD data (e.g., Bruker D8 Venture) and refine using SHELXL.
Compare bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
